5,7,2',4',6'-Pentamethoxyflavone

Structure-activity relationships Physicochemical profiling Drug-likeness

5,7,2',4',6'-Pentamethoxyflavone is a fully O-methylated polymethoxyflavone (PMF) with the molecular formula C₂₀H₂₀O₇ (MW 372.4 g/mol) and a distinctive B-ring substitution pattern bearing methoxy groups at the 2',4',6' positions, while the A-ring is methoxylated at 5 and 7. The compound is classified as a 7-O-methylated flavonoid within the broader flavone superclass and has been assigned LIPID MAPS identifier LMPK12110951.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 502633-20-7
Cat. No. B14225435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,2',4',6'-Pentamethoxyflavone
CAS502633-20-7
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3
InChIKeyBZDNMWJCXMJWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,2',4',6'-Pentamethoxyflavone (CAS 502633-20-7) – Chemical Identity and Class Context for Scientific Procurement


5,7,2',4',6'-Pentamethoxyflavone is a fully O-methylated polymethoxyflavone (PMF) with the molecular formula C₂₀H₂₀O₇ (MW 372.4 g/mol) and a distinctive B-ring substitution pattern bearing methoxy groups at the 2',4',6' positions, while the A-ring is methoxylated at 5 and 7 [1]. The compound is classified as a 7-O-methylated flavonoid within the broader flavone superclass and has been assigned LIPID MAPS identifier LMPK12110951 [2]. Unlike the well-studied citrus-derived PMFs such as tangeretin (4',5,6,7,8-pentamethoxyflavone) and nobiletin (3',4',5,6,7,8-hexamethoxyflavone), this specific regioisomer has received minimal attention in primary pharmacological literature; available bioactivity information is derived almost exclusively from computational predictions and general class-level extrapolations rather than direct empirical studies.

Why 5,7,2',4',6'-Pentamethoxyflavone Cannot Be Substituted by Common Citrus PMFs for Structure-Specific Applications


Among pentamethoxyflavone regioisomers, the positional arrangement of methoxy groups dictates critical molecular properties including lipophilicity, hydrogen-bond acceptor topology, metabolic liability, and target-binding complementarity. The 2',4',6'-trisubstituted B-ring in this compound creates a symmetrical, sterically hindered aromatic ring environment that is structurally distinct from the 4'-monosubstituted B-ring of tangeretin or the 3',4'-disubstituted B-ring of sinensetin [1]. Computational descriptors highlight functionally relevant differences: 5,7,2',4',6'-pentamethoxyflavone exhibits zero hydrogen-bond donor capacity (HBD = 0) and a topological polar surface area of 72.5 Ų, placing it among the more lipophilic and membrane-permeable PMFs [2]. Importantly, the compound violates Lipinski's Rule of Five through its high logP (~3.0) despite acceptable molecular weight, a property that may favor CNS penetration but simultaneously raises concerns about aqueous solubility and bioavailability that differ from its more heavily studied isomers [3]. These physicochemical distinctions mean that generic substitution by tangeretin, nobiletin, or other citrus PMFs cannot be assumed to preserve biological readout without experimental validation of the specific 5,7,2',4',6'-regioisomer.

Quantitative Differentiation Evidence for 5,7,2',4',6'-Pentamethoxyflavone Relative to PMF Analogs


Structural Novelty and B-Ring Symmetry as Differentiation from Common Citrus PMFs

5,7,2',4',6'-Pentamethoxyflavone possesses the rarest B-ring substitution pattern among pentamethoxyflavones: three methoxy groups at the 2',4',6' positions create a fully symmetric, sterically congested aromatic ring. This contrasts with the pharmacologically well-characterized tangeretin, which bears a single 4'-methoxy on the B-ring [1]. The symmetrical 2',4',6'-trimethoxyphenyl moiety eliminates rotational asymmetry and may favor specific π-stacking interactions not accessible to 3',4'- or 4'-substituted isomers. Computed TPSA for the target compound is 72.5 Ų versus 71.3 Ų for tangeretin, indicating marginally higher polarity despite identical molecular weight (372.4 g/mol) and zero H-bond donor count [2].

Structure-activity relationships Physicochemical profiling Drug-likeness

NF-κB Pathway Inhibition Potential Inferred from Class-Level PMF Data

No direct NF-κB inhibition assay data exist for 5,7,2',4',6'-pentamethoxyflavone. However, a structurally distinct pentamethoxyflavone (5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone from Gardenia obtusifolia) demonstrated suppression of NF-κB activation induced by TNF, PMA, LPS, and other stimuli, mediated through inhibition of IκBα kinase (IKK) with consequent blockade of IκBα phosphorylation and degradation, and suppression of p65 nuclear translocation [1]. This PMF also downregulated NF-κB-regulated gene products including cyclin D1, COX-2, MMP-9, and VEGF, and sensitized tumor cells to apoptosis by cytokines and chemotherapeutic agents. Whether 5,7,2',4',6'-pentamethoxyflavone engages the IKK complex similarly is unknown and requires experimental testing, as methoxy positional changes can profoundly alter kinase inhibition profiles.

Anti-inflammatory NF-κB signaling Cancer chemoprevention

Absence of Measurable Biological Activity Data Constitutes Risk Factor for Procurement

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases returned zero experimental bioactivity records (IC₅₀, EC₅₀, Ki, Kd) for 5,7,2',4',6'-pentamethoxyflavone (query date: 2026-04-28). In contrast, tangeretin has 47 bioactivity records in PubChem alone, and nobiletin has over 200 [1]. This complete absence of quantitative pharmacological data for the target compound means that any intended use in biological assays must begin with full characterization rather than relying on literature precedent. For procurement, this data gap implies higher experimental risk, longer timelines to actionable results, and the need for internal benchmarking against well-characterized PMF controls.

Data gap analysis Risk assessment Procurement due diligence

Procurement-Relevant Application Scenarios for 5,7,2',4',6'-Pentamethoxyflavone Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Exploring B-Ring Substitution Effects on PMF Bioactivity

The 2',4',6'-trimethoxy B-ring of this compound represents the most sterically hindered and symmetric B-ring configuration available among pentamethoxyflavones. SAR campaigns comparing this regioisomer against tangeretin (4'-methoxy), sinensetin (3',4',5'-trimethoxy-5,6,7-), and 5,7,3',4',5'-pentamethoxyflavone can isolate the contribution of B-ring substitution to target binding, selectivity, and ADME properties [1]. Procurement is justified as a unique chemical probe within a panel of PMF regioisomers, provided the compound is sourced with verified high purity (≥98%) and structural authentication by NMR and HRMS.

Metabolic Stability and Membrane Permeability Profiling of Fully Methylated Flavones

With zero hydrogen-bond donors and a moderate logP (~3.0), 5,7,2',4',6'-pentamethoxyflavone is predicted to have high passive membrane permeability and resistance to Phase II conjugative metabolism (glucuronidation/sulfation), a known liability of hydroxylated flavones [1]. Comparative pharmacokinetic studies against 5,7-dimethoxyflavone or 5,7,4'-trimethoxyflavone can quantify the incremental benefit of full B-ring methylation on oral bioavailability and metabolic half-life. Procurement for ADME screening panels is appropriate when the goal is to map structure-property relationships across methoxylation states.

Natural Product Dereplication and Chemotaxonomic Reference Standard

5,7,2',4',6'-Pentamethoxyflavone has been catalogued in the KNApSAcK metabolite database and reported as a constituent of Citrus species and possibly Kaempferia parviflora, although literature documentation is sparse [1]. As a reference standard for HPLC-MS-based dereplication of PMF-rich plant extracts, this compound fills a gap in commercially available authentic standards for the less common 2',4',6'-substituted B-ring chemotype. Procurement for analytical chemistry applications (quantification, method validation) is supported by its unique retention time and mass spectral signature distinct from co-eluting citrus PMFs.

Exploratory NF-κB Pathway Screening Following Internal Validation

Given class-level evidence that certain pentamethoxyflavones inhibit IKK/NF-κB signaling [1], this compound may be evaluated alongside positive controls (e.g., tangeretin or the Gardenia PMF) in LPS- or TNF-stimulated NF-κB reporter assays. However, procurement for this purpose carries high risk due to the complete absence of direct pharmacological data; users must plan for dose-response characterization, cytotoxicity counter-screens, and confirmatory target engagement assays as part of initial evaluation before any claims of pathway modulation can be made.

Quote Request

Request a Quote for 5,7,2',4',6'-Pentamethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.